2,2-dibromoacetato de metilo

Descripción general

Descripción

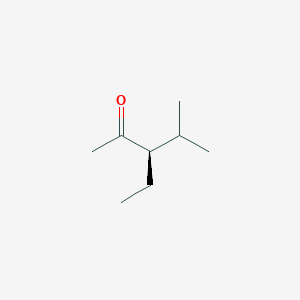

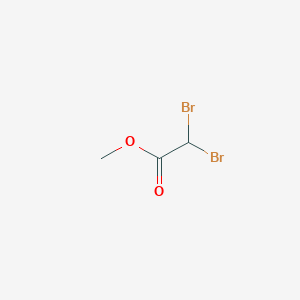

Methyl dibromoacetate, also known as Methyl dibromoacetate, is a useful research compound. Its molecular formula is C3H4Br2O2 and its molecular weight is 231.87 g/mol. The purity is usually 95%.

The exact mass of the compound Methyl dibromoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl dibromoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl dibromoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Bloques de construcción de síntesis orgánica

2,2-dibromoacetato de metilo: se utiliza ampliamente como bloque de construcción en la síntesis orgánica. Sirve como un reactivo versátil para la formación de diversos enlaces químicos y estructuras debido a sus dos átomos de bromo reactivos. Este compuesto es particularmente útil en la síntesis de compuestos heterocíclicos, que son cruciales en los productos farmacéuticos y agroquímicos. Los investigadores lo utilizan para introducir bromo en una estructura molecular, que luego puede sufrir otras transformaciones, como las reacciones de acoplamiento de Suzuki .

Química medicinal

En la química medicinal, This compound se emplea en el diseño y desarrollo de nuevos fármacos. Su grupo funcional dibromo puede reemplazarse estratégicamente con otros farmacóforos durante los procesos de optimización de fármacos. Esto permite la creación de una biblioteca diversa de compuestos para ser examinados en busca de actividad biológica. Es un reactivo clave en el desarrollo de compuestos con propiedades anticancerígenas, antivirales y antibacterianas potenciales .

Investigación de polímeros

Este compuesto encuentra aplicaciones en la investigación de polímeros, particularmente en la síntesis de materiales ignífugos. La presencia de átomos de bromo lo convierte en un excelente candidato para el desarrollo de retardantes de llama bromados, que se añaden a los plásticos y textiles para inhibir o suprimir la propagación de la llama .

Ciencia de materiales

This compound: se utiliza en la ciencia de materiales para la modificación de las propiedades superficiales de los materiales. Puede utilizarse para introducir bromo en la superficie de diversos sustratos, que luego pueden utilizarse para unir otras moléculas o polímeros, alterando las características del material, como la hidrofobicidad, la adhesión y la conductividad .

Química analítica

En la química analítica, This compound puede utilizarse como compuesto estándar o de referencia en la espectrometría de masas. Debido a su singular patrón de fragmentación de masas, sirve como un compuesto útil para el desarrollo de métodos y la calibración en los análisis de cromatografía de gases-espectrometría de masas (GC-MS) .

Química ambiental

El destino y el transporte ambiental de This compound son de interés en la química ambiental. Los estudios pueden centrarse en su degradación en diversos ecosistemas, su potencial como sustancia bioacumulativa y sus efectos en la vida silvestre y la salud humana. Esta investigación es crucial para fines regulatorios y el desarrollo de prácticas químicas más seguras .

Análisis Bioquímico

Biochemical Properties

Methyl 2,2-dibromoacetate plays a significant role in biochemical reactions due to its ability to alkylate phenol and amino groups . This compound interacts with various enzymes and proteins, particularly those involved in metabolic pathways. For instance, it has been used in the chemical modification of histidine, a process that involves the alkylation of the amino acid . The interactions between Methyl 2,2-dibromoacetate and these biomolecules are primarily covalent, leading to the formation of stable adducts that can alter the function of the target proteins and enzymes.

Cellular Effects

Methyl 2,2-dibromoacetate has been shown to influence various cellular processes. As an alkylating agent, it can modify cellular proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the alkylation of histidine residues in proteins can disrupt their normal function, leading to changes in cellular activities such as signal transduction and metabolic regulation. Additionally, Methyl 2,2-dibromoacetate can induce cytotoxic effects, which may result in cell death or altered cell proliferation.

Molecular Mechanism

The molecular mechanism of action of Methyl 2,2-dibromoacetate involves its ability to form covalent bonds with nucleophilic sites on biomolecules . This compound can alkylate the amino and phenol groups of proteins and enzymes, leading to the formation of stable adducts. These modifications can inhibit or activate enzyme activity, depending on the specific target and the nature of the interaction. For instance, the alkylation of histidine residues in enzymes can result in the inhibition of their catalytic activity, thereby affecting metabolic pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2,2-dibromoacetate can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light, heat, or reactive chemicals. Long-term exposure to Methyl 2,2-dibromoacetate in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Methyl 2,2-dibromoacetate in animal models vary with different dosages . At low doses, this compound can induce mild biochemical changes without causing significant toxicity. At higher doses, Methyl 2,2-dibromoacetate can cause severe toxic effects, including cellular damage, organ dysfunction, and even death. Studies have shown that there are threshold effects, where the compound’s impact on cellular and physiological functions becomes more pronounced at certain dosage levels.

Metabolic Pathways

Methyl 2,2-dibromoacetate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . This compound can be metabolized by phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation processes . The metabolic transformation of Methyl 2,2-dibromoacetate can lead to the formation of reactive intermediates that can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of Methyl 2,2-dibromoacetate within cells and tissues involve various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, Methyl 2,2-dibromoacetate can bind to intracellular proteins and enzymes, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by its solubility and affinity for different cellular compartments.

Subcellular Localization

Methyl 2,2-dibromoacetate exhibits specific subcellular localization patterns that can affect its activity and function . This compound can be directed to various cellular compartments, including the cytoplasm, nucleus, and organelles, through targeting signals and post-translational modifications. The subcellular localization of Methyl 2,2-dibromoacetate can influence its interactions with biomolecules and its overall impact on cellular processes.

Propiedades

IUPAC Name |

methyl 2,2-dibromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2O2/c1-7-3(6)2(4)5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFMIUJZSYIMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334861 | |

| Record name | Methyl dibromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6482-26-4 | |

| Record name | Methyl 2,2-dibromoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6482-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl dibromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl dibromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of reactions can methyl dibromoacetate undergo in the presence of iron compounds?

A1: Methyl dibromoacetate participates in free-radical addition reactions with alkenes when iron compounds are used as catalysts or initiators. For example, it reacts with ethylene and 1-hexene [], as well as acrylic compounds like methyl crotonate [, ]. These reactions typically result in the addition of the dibromoacetate moiety across the carbon-carbon double bond of the alkene.

Q2: How does the choice of initiating system affect the addition reaction of methyl dibromoacetate to acrylic compounds?

A2: The research indicates that the outcome of the addition reaction, such as yield and product distribution, can be influenced by the specific initiating system used []. While the provided abstracts don't delve into specific examples, it suggests that different iron compounds or combinations with other reagents like dimethylaniline [] can lead to variations in reaction efficiency and selectivity.

Q3: Are there any studies comparing the reactivity of methyl dibromoacetate with other similar compounds?

A3: Yes, one study investigates the addition reactions of both methyl dibromoacetate and methyl tribromoacetate with acrylic compounds []. This suggests that researchers are interested in understanding how the degree of halogenation influences the reactivity of these compounds in addition reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B166226.png)